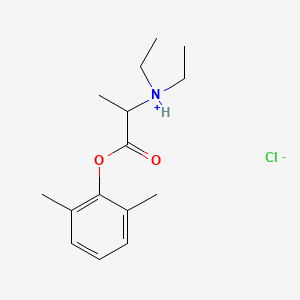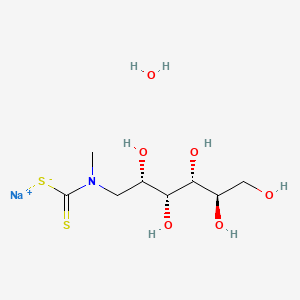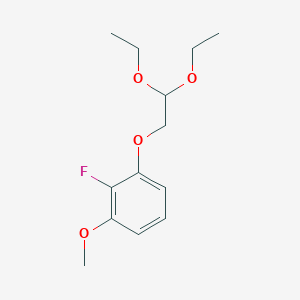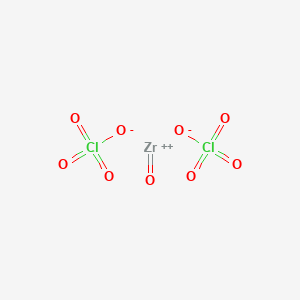![molecular formula C17H16Cl2O2 B13730796 [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene CAS No. 13492-69-8](/img/structure/B13730796.png)
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a (E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and appropriate chlorinated and methoxylated precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to maintain a steady production rate.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its role as a building block for pharmaceutical compounds.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
作用機序
The mechanism of action of [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
Benzene Derivatives: Compounds such as toluene, xylene, and chlorobenzene share structural similarities with [(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene.
Methoxy-Substituted Compounds: Compounds like anisole and veratrole contain methoxy groups attached to the benzene ring.
Uniqueness
This compound is unique due to its specific combination of dichloro and dimethoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.
特性
CAS番号 |
13492-69-8 |
|---|---|
分子式 |
C17H16Cl2O2 |
分子量 |
323.2 g/mol |
IUPAC名 |
[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene |
InChI |
InChI=1S/C17H16Cl2O2/c1-20-17(21-2,14-11-7-4-8-12-14)16(19)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3/b16-15+ |
InChIキー |
DSNOVPKOBGPFHH-FOCLMDBBSA-N |
異性体SMILES |
COC(C1=CC=CC=C1)(/C(=C(/C2=CC=CC=C2)\Cl)/Cl)OC |
正規SMILES |
COC(C1=CC=CC=C1)(C(=C(C2=CC=CC=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)



![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)

![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)


![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)



